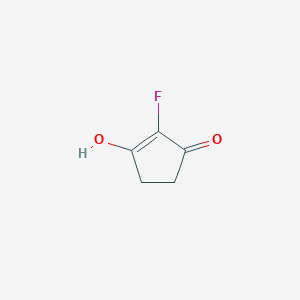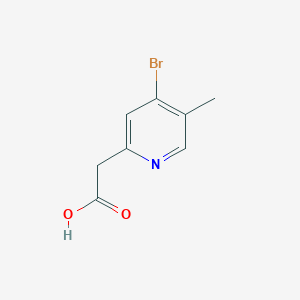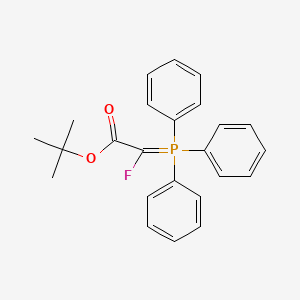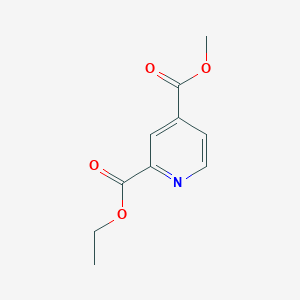
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is an organic compound belonging to the pyridine family This compound is characterized by its pyridine ring substituted with ethyl and methyl groups at the 2 and 4 positions, respectively, and ester groups at the 2 and 4 positions of the carboxylate
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate can be achieved through the Hantzsch pyridine synthesis. This multi-component reaction involves an aldehyde (such as formaldehyde), two equivalents of a β-keto ester (such as ethyl acetoacetate), and a nitrogen donor (such as ammonium acetate or ammonia). The initial product is a dihydropyridine, which can be oxidized to form the pyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. The use of catalysts such as p-toluenesulfonic acid under ultrasonic irradiation has been shown to improve yields significantly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can modify the ester groups.
Substitution: The pyridine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like organoboron, -zinc, and -magnesium compounds are commonly used.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2-Ethyl 4-methyl pyridine-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its effects on cellular processes and enzyme inhibition.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, it acts as a competitive inhibitor of the oxygen-sensing enzyme hypoxia-inducible factor-α prolyl hydroxylase. This inhibition affects various cellular pathways, including angiogenesis, erythropoiesis, and energy metabolism .
Comparación Con Compuestos Similares
Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate: This compound has similar structural features but differs in its substitution pattern.
1,4-Dihydropyridine: Known for its medicinal properties, this compound shares the pyridine ring structure but has different functional groups.
Uniqueness: 2-Ethyl 4-methyl pyridine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H11NO4 |
|---|---|
Peso molecular |
209.20 g/mol |
Nombre IUPAC |
2-O-ethyl 4-O-methyl pyridine-2,4-dicarboxylate |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(13)8-6-7(4-5-11-8)9(12)14-2/h4-6H,3H2,1-2H3 |
Clave InChI |
IRBWQKHACGRGNB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC=CC(=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
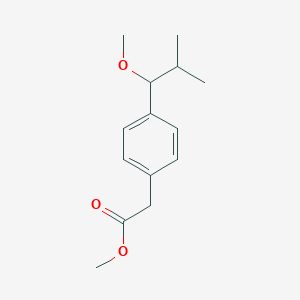
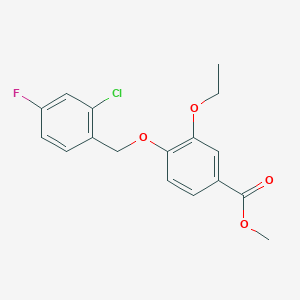
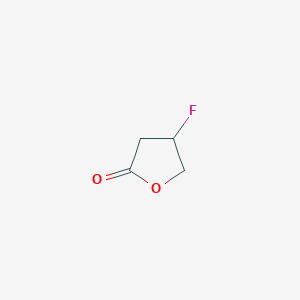

![(8R,9S,10S,13S,14S)-10,13-dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ylacetate](/img/structure/B13024882.png)
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptan-6-yl)aceticacid](/img/structure/B13024891.png)
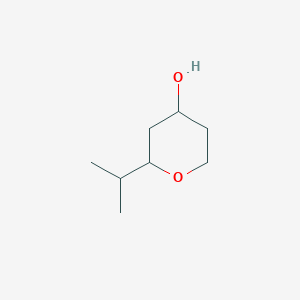
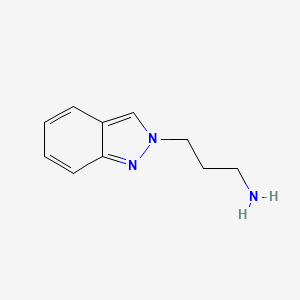
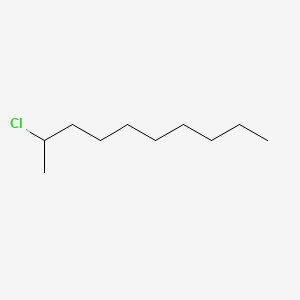
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
